molecular formula C7H7NO4 B075764 4-Methoxy-2-nitrophenol CAS No. 1568-70-3

4-Methoxy-2-nitrophenol

Cat. No. B075764
CAS RN: 1568-70-3
M. Wt: 169.13 g/mol
InChI Key: YBUGOACXDPDUIR-UHFFFAOYSA-N
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Patent
US03947434

Procedure details

A mixture of 168 g. (0.93 m.) of 3-nitro-p-anisidine, 130 g. of KOH and 1500 ml. of H2O was refluxed with stirring overnight. The solution was acidified with conc. HCl, keeping the temperature below 20°C. The crude product was collected by filtration washed with H2O and air-dried to give 279 g. m.p. 74°-76°C. A recrystallization from 2000 ml. of ethanol yields 106 g. m.p.76°-78°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1N)[O:7][CH3:8])([O-:3])=[O:2].[OH-:13].[K+].Cl>O>[N+:1]([C:4]1[CH:5]=[C:6]([O:7][CH3:8])[CH:9]=[CH:10][C:11]=1[OH:13])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC)C=CC1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 168 g
CUSTOM
Type
CUSTOM
Details
the temperature below 20°C
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 279 g
CUSTOM
Type
CUSTOM
Details
A recrystallization from 2000 ml
CUSTOM
Type
CUSTOM
Details
of ethanol yields 106 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.